molecular formula C₁₉H₁₈O₇ B1663190 Benfurodil hemisuccinate CAS No. 3447-95-8

Benfurodil hemisuccinate

Cat. No. B1663190
CAS RN: 3447-95-8
M. Wt: 358.3 g/mol
InChI Key: URIZBPYQIRFMBF-UHFFFAOYSA-N
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Description

Benfurodil hemisuccinate is a chemical compound with the molecular formula C19H18O7 . It has a molecular weight of 358.34 and is composed of 63.68% Carbon, 5.06% Hydrogen, and 31.25% Oxygen .


Synthesis Analysis

The synthesis of Benfurodil hemisuccinate involves several steps . The process starts with the preparation of 4-(3-Acetyl-4-Hydroxyphenyl)-2-Oxo-2,5-Dihydrofuran. This compound is then reacted with chloracetone to produce 4-[3-Acetyl-4-(2-Oxopropyloxy)Phenyl]-2-Oxo-2,5-Dihydrofuran. The final step involves the conversion of this intermediate to 2-Acetyl-3-Methyl-5-(2-Oxo-2,5-Dihydro-4-Furyl)Benro[b]Furan .


Molecular Structure Analysis

The molecular structure of Benfurodil hemisuccinate is represented by the formula C19H18O7 . The average mass of the molecule is 358.342 Da and the monoisotopic mass is 358.105255 Da .


Physical And Chemical Properties Analysis

Benfurodil hemisuccinate appears as white to pale yellow crystals . It has a melting point of 144°C . It is soluble in alkaline solutions . The density of Benfurodil hemisuccinate is predicted to be 1.364±0.06 g/cm3 .

Safety And Hazards

In terms of safety, the LD50 in mice for Benfurodil hemisuccinate is 550 mg/kg orally . In case of exposure, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-10-14-7-12(13-8-18(23)24-9-13)3-4-15(14)26-19(10)11(2)25-17(22)6-5-16(20)21/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIZBPYQIRFMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863176
Record name Benfurodil hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benfurodil hemisuccinate

CAS RN

3447-95-8
Record name Benfurodil hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3447-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfurodil hemisuccinate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003447958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfurodil hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benfurodil hemisuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENFURODIL HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z8D13662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
A Turcant, M Patay, P Allain - Journal of Chromatography B: Biomedical …, 1979 - Elsevier
… Benfurodil hemisuccinate is stable in plasma but not in aqueous solutions. This is explained by its great fiiation to plasma proteins which has been shown by equilibrium dialysis. …
Number of citations: 1 www.sciencedirect.com
A Turcant, M Patay, P Allain - Journal of Chromatography, 1979 - europepmc.org
… A sensitive and reliable method for quantitative determination of benfurodil hemisuccinate … Benfurodil hemisuccinate is stable in plasma but not in aqueous solutions. This is explained …
Number of citations: 1 europepmc.org
G Némoz, AF Prigent, M Picq, H Pacheco - Biochemical Pharmacology, 1982 - Elsevier
… Benfurodil hemisuccinate, commercialized as a peripheral vasodilator and showing some hypotensive and cardiotonic properties [3, 4], proves thus a new potent cyclic nucleotide …
Number of citations: 8 www.sciencedirect.com
P Lehembre, P Warot - Lille Medical: Journal de la Faculte de …, 1974 - europepmc.org
[Benfurodil hemisuccinate in cerebrovascular pathology] - Abstract - Europe PMC … [Benfurodil hemisuccinate in cerebrovascular pathology] …
Number of citations: 2 europepmc.org
A Turcant, JL Verret, B Schubert, M Patay, P Allain - Therapie, 1979 - europepmc.org
[Pharmacokinetic effects of benfurodil hemisuccinate on man after a single dosage (author's transl)]. - Abstract - Europe PMC … [Pharmacokinetic effects of benfurodil hemisuccinate on …
Number of citations: 2 europepmc.org
SU Tekale, SS Kauthale, VP Pagore, VB Jadhav… - Journal of the Iranian …, 2013 - Springer
… These heterocycles are the core structures of many bioactive natural products as well as synthetic drugs such as rubrolide, sarcophine, benfurodil hemisuccinate, etc. [1, 2]. 5H-Furan-2-…
Number of citations: 29 link.springer.com
N Hazeri, R Doostmohammadi, B Adrom… - Chemistry Journal of …, 2016 - ibn.idsi.md
… These heterocycles are the core structures of many bioactive natural products, as well as synthetic drugs, such as rubrolide, sarcophine, benfurodil hemisuccinate, etc. The 5H-Furan-2-…
Number of citations: 12 ibn.idsi.md
YVD Nageswar, SN Murthy, B Madhav… - Advances in …, 2011 - books.google.com
Modern bioorganic chemistry is interested in the mimicking of enzymes in their capability to bind substrates selectively and catalyze chemical reactions since biochemical selectivity will …
Number of citations: 1 books.google.com
S SALAHI, MT MAGHSOODLOU, N HAZERI - academia.edu
… sarcophine 1 and rubrolide 2, which is separated from the colonial tunicate Ritterela rubra 20, 21, as well as in synthetic drug benfurodil hemisuccinate 3 (Figure 1). …
Number of citations: 2 www.academia.edu
SS Sajadikhah, M Zarei - Iranian chemical communication, 2017 - icc.journals.pnu.ac.ir
Extremely facile and efficient procedure has been developed for the synthesis of alkyl 2,5-dihydro-2-oxo-5-aryl-3-(arylamino) furan-4-carboxylate in the presence of trityl chloride (TrCl) …
Number of citations: 3 icc.journals.pnu.ac.ir

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